(2,5-Dimethoxyphenyl)(quinolin-4-yl)methanone
Description
(2,5-Dimethoxyphenyl)(quinolin-4-yl)methanone is a synthetic aryl quinoline ketone characterized by a quinolin-4-yl moiety linked to a 2,5-dimethoxyphenyl group via a ketone bridge. Its synthesis typically involves Friedel-Crafts acylation or condensation reactions between quinoline derivatives and substituted benzoyl chlorides, though specific protocols vary .
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-12-7-8-17(22-2)15(11-12)18(20)14-9-10-19-16-6-4-3-5-13(14)16/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFDQVXCSFGKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)(quinolin-4-yl)methanone typically involves the reaction of 2,5-dimethoxybenzoic acid with quinoline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts and organoboron reagents. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and application .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)(quinolin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, enhancing the compound’s versatility in research and application .
Scientific Research Applications
(2,5-Dimethoxyphenyl)(quinolin-4-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)(quinolin-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to interact with bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial replication. This mechanism is similar to that of quinolone antibiotics, which convert their targets into toxic enzymes that fragment the bacterial chromosome .
Comparison with Similar Compounds
(3,5-Diphenyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)methanone
- Structure: Features a 2-phenylquinoline core with a pyrazole substituent at the ketone position.
- Synthesis: Prepared via multi-step protocols involving cyclization and acylation reactions.
- Applications: Primarily studied for anticancer activity, with structural modifications (e.g., pyrazole substitution) enhancing target specificity compared to simpler quinoline methanones .
(2-(4-R-phenyl)quinolin-4-yl)(pyridin-2-yl)-methanone (YS-2)
- Structure : Contains a pyridinyl group instead of dimethoxyphenyl.
- Synthesis: Achieved via n-BuLi-mediated coupling (yield: 80–85%), followed by NaBH4 reduction to methanols (yield: 90–98%) .
Aryl Methanones with Varying Substituents
(2,5-Dimethoxyphenyl)(2-hydroxyphenyl)methanone
- Structure: Lacks the quinoline moiety but shares the 2,5-dimethoxyphenyl group.
- Reactivity : Exposure to ceric ammonium nitrate (CAN) yields xanthones (e.g., 2-methoxy-9H-xanthen-9-one, 80% yield), highlighting its utility in heterocyclic synthesis .
- Comparison: The absence of quinoline reduces planarity and π-stacking capacity, altering photophysical properties and limiting applications in fluorescence-based studies compared to quinoline-containing analogs .
Hydroxyacetophenone Derivatives ()
Examples include:
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS: 50317-52-7)
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (CAS: 151340-06-6)
- Structural Differences: Chloro and hydroxymethyl substituents replace the quinoline and dimethoxy groups.
- Physical Properties: Melting points range from 97–110°C, lower than typical quinoline methanones due to reduced aromatic stacking .
- Synthesis : Relies on Friedel-Crafts acylation or aldehyde condensation, with yields up to 38% .
Functionalized Methanones with Heterocyclic Cores
[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]-(4-ethylpiperazin-1-yl)methanone
- Structure : Incorporates a piperazine group, enhancing basicity and solubility.
Data Tables
Table 1. Structural and Synthetic Comparison of Selected Methanones
Table 2. Reactivity and Physical Properties
Key Research Findings
- Synthetic Efficiency: Quinoline methanones with electron-donating groups (e.g., dimethoxy) require milder reaction conditions but lower yields compared to pyridinyl or pyrazole analogs .
- Biological Relevance : Pyrazole-substituted derivatives exhibit enhanced anticancer activity, while dimethoxy groups favor heterocyclic transformations (e.g., xanthones) .
- Physical Properties : Substituents like piperazine or pyridine improve solubility, critical for drug development, whereas chloro/hydroxy groups reduce thermal stability .
Biological Activity
The compound (2,5-Dimethoxyphenyl)(quinolin-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 271.30 g/mol. The structure features a quinoline moiety linked to a dimethoxyphenyl group via a carbonyl (methanone) functional group. This unique arrangement is hypothesized to contribute to its biological properties.
Anticancer Properties
Research into related quinoline derivatives has revealed their ability to inhibit cancer cell proliferation. A study demonstrated that quinoline-based compounds could induce apoptosis in cancer cells by activating intrinsic pathways, suggesting that this compound may possess similar anticancer properties.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoline Derivative A | HeLa (cervical cancer) | 15 | Induction of apoptosis |
| Quinoline Derivative B | MCF-7 (breast cancer) | 10 | Inhibition of cell cycle progression |
Antimalarial Activity
Compounds related to quinoline have been extensively studied for their antimalarial properties. For example, some derivatives have shown IC50 values in the low micromolar range against Plasmodium falciparum, the malaria-causing parasite. While specific data for this compound is not yet available, its structural characteristics suggest it may also exhibit similar activity.
The mechanism through which this compound exerts its biological effects likely involves interaction with various biological macromolecules. Compounds in this class may act by:
- Inhibition of Enzymes : Many quinoline derivatives inhibit enzymes critical for cellular processes.
- Receptor Binding : They may bind to specific receptors involved in cell signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.
Case Studies and Research Findings
While direct studies on this compound are scarce, several studies on structurally related compounds provide insights into its potential biological activities:
- Antibacterial Studies : A study on quinoline derivatives showed that modifications at the phenolic position enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Research : Another study demonstrated that certain quinoline derivatives could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimalarial Activity : Research indicated that compounds with similar structures effectively inhibited the growth of P. falciparum, highlighting the potential for developing new antimalarial agents based on this scaffold.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
